

"1-Pentanol, 5-(p-aminophenoxy)-" as a monomer for polyurethanes

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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-

CAS No.: 100055-08-1

Cat. No.: B1663981

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Technical Application Note: 5-(p-aminophenoxy)-1-pentanol in Polyurethane Synthesis

Executive Summary

This guide details the application of **1-Pentanol, 5-(p-aminophenoxy)-** (CAS: 39905-45-8, analog) as a heterofunctional chain extender in the synthesis of segmented poly(urethane-urea)s (PUUs). Unlike conventional diol or diamine extenders, this monomer introduces a specific "odd-numbered" (C5) flexible spacer and a mesogenic phenoxy unit, making it a critical candidate for Liquid Crystalline Polyurethanes (LCPUs) and biomedical elastomers requiring precise phase separation.

Monomer Profile & Mechanistic Insight

Chemical Identity:

- IUPAC Name: 5-(4-aminophenoxy)pentan-1-ol
- Structure:

- **Functionality:** Heterofunctional () contains one primary amine () and one primary hydroxyl ().

Key Mechanistic Attributes:

- **Reactivity Asymmetry:** The aromatic amine reacts with isocyanates () at a rate orders of magnitude faster than the aliphatic hydroxyl group. This kinetic difference dictates the polymerization strategy (see Protocol).
- **The "Odd-Even" Spacer Effect:** The 5-carbon pentyl spacer introduces an "odd" number of methylene units. In Liquid Crystal Polymer (LCP) physics, odd spacers typically enforce a lower degree of order (lower transition temperatures) compared to even spacers (e.g., C4, C6) due to the conformational kink introduced in the polymer backbone. This is advantageous for lowering the melting point () to improve processability without sacrificing the mesogenic alignment of the phenoxy group.

Synthesis Protocol: Segmented Poly(urethane-urea)

Objective: Synthesize a segmented PUU with a defined hard segment using the "Prepolymer Method." This method is required to prevent random distribution caused by the reactivity difference between the amine and hydroxyl groups.

Materials Required

- **Monomer:** 5-(p-aminophenoxy)-1-pentanol (Dried in vacuum oven at 40°C for 12h).
- **Diisocyanate:** 4,4'-Methylene diphenyl diisocyanate (MDI) (Fused and filtered).
- **Polyol (Soft Segment):** Polytetramethylene ether glycol (PTMG,).

- Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or DMF.
- Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt% solution).

Experimental Workflow

Step 1: Prepolymer Formation (NCO-Capping)

- Charge PTMG into a 4-neck flask equipped with nitrogen inlet, mechanical stirrer, and condenser.
- Heat to 80°C and dehydrate under vacuum for 1 hour.
- Cool to 60°C. Add MDI in a molar ratio of 2:1 (MDI:PTMG).
 - Mechanistic Note: This ensures the polyol is capped on both ends with isocyanate, forming an NCO-terminated prepolymer.
- React at 80°C for 2 hours. Verify NCO content via standard dibutylamine back-titration (ASTM D2572).

Step 2: Chain Extension (The Critical Step)

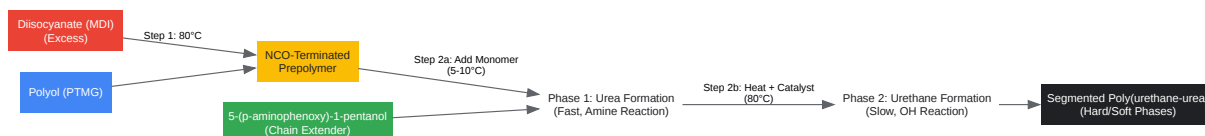
- Dissolve the 5-(p-aminophenoxy)-1-pentanol in anhydrous DMAc (10-15 wt% concentration).
- Cool the prepolymer to 5-10°C.
 - Why? Cooling suppresses the reaction rate of the hydroxyl group, allowing the amine group to react selectively first, preventing premature gelation or random branching.
- Add the monomer solution dropwise to the prepolymer.
- Stir for 30 minutes at low temperature. The amine groups will react to form Urea Linkages.^[1]
^[2]
- Raise temperature to 70-80°C and add 1-2 drops of DBTDL catalyst.
 - Why? The catalyst is now required to drive the slower aliphatic hydroxyl reaction to completion, forming the Urethane Linkages.

- React until the NCO peak () disappears in FTIR.

Step 3: Film Casting

- Pour the viscous polymer solution onto a Teflon mold.
- Dry at 60°C for 24h, then 80°C vacuum for 24h to remove solvent.

Visualization: Reaction Pathway



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Caption: Two-stage synthesis workflow exploiting the differential reactivity of the amino-alcohol monomer.

Characterization & Data Interpretation

Technique	Target Parameter	Expected Observation (C5 Spacer)
FTIR	H-Bonding	Distinct peaks for Urea C=O (~1640 cm ⁻¹) and Urethane C=O (~1700-1720 cm ⁻¹). Separation indicates good hard-segment ordering.
DSC	Thermal Transitions	Look for (Soft Segment) and (Hard Segment). The C5 spacer should yield a lower than C4/C6 analogs due to the odd-even effect.
POM	Mesophase	Polarized Optical Microscopy may reveal nematic textures upon heating if the hard segment concentration is sufficient to induce liquid crystallinity.
TGA	Stability	Degradation typically occurs in two stages: Urethane bond scission (~280°C) followed by Urea/Polyol decomposition (~350°C+).

Troubleshooting & Critical Controls

- Issue: Gelation during Chain Extension.
 - Cause: Temperature too high during monomer addition. The amine reacts too aggressively, or trace water is present.

- Fix: Strictly maintain $<10^{\circ}\text{C}$ during addition. Ensure all solvents are anhydrous ($<0.05\%$ water).
- Issue: Low Molecular Weight (Brittle Film).
 - Cause: Incomplete reaction of the hydroxyl group.
 - Fix: Ensure the second stage (heating + DBTDL) is maintained for at least 4-6 hours. Verify NCO consumption via FTIR.
- Issue: Phase Separation Failure.
 - Cause: Hard segment content too low.
 - Fix: Increase the molar ratio of MDI and Chain Extender relative to the Polyol. A typical hard segment content of 30-40% is required for distinct phase separation.

References

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